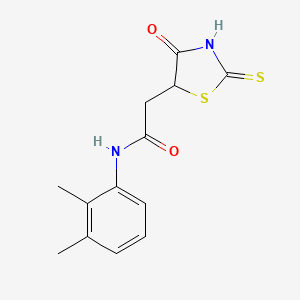

N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

描述

N-(2,3-Dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-derived acetamide compound featuring a 2-mercapto-4-oxothiazolidine core linked to a 2,3-dimethylphenyl group via an acetamide bridge. This structure combines a redox-active thiol group with a hydrogen-bonding oxo group, making it a candidate for diverse biochemical interactions.

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-7-4-3-5-9(8(7)2)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJADJJRTTCOQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2,3-dimethylaniline with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

化学反应分析

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture

生物活性

N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound characterized by its thiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₃H₁₄N₂O₂S₂

- Molecular Weight: 294.39 g/mol

- CAS Number: 1142200-34-7

- Density: 1.37 g/cm³ (predicted)

- pKa: 4.74 (predicted)

The compound is classified as an irritant and is soluble in organic solvents. Its structural characteristics contribute to its biological activity.

The biological activity of N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can be attributed to its interactions at the molecular level:

- Anticancer Activity : Thiazole derivatives have shown significant anticancer properties. The presence of the thiazole ring enhances the compound's ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

| Activity Type | Assay Method | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | < 10 µM | |

| Antibacterial | Agar Diffusion | 15 µg/mL (Gram+) | |

| Anti-inflammatory | ELISA | Not specified |

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide:

- Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., A549 and Jurkat) demonstrated that compounds with similar structures exhibited potent cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

- Bacterial Infections : A study evaluated the antibacterial efficacy of thiazole derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to existing antibiotics .

- Inflammatory Models : Research involving animal models showed that thiazole derivatives could reduce inflammation markers in induced inflammatory conditions, suggesting their therapeutic potential in treating inflammatory diseases .

相似化合物的比较

Key Observations :

- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and may modulate hydrogen-bonding interactions .

Tautomeric Behavior

The 2-mercapto-4-oxothiazolidine core exhibits tautomerism, as observed in related compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c), which exists as a 1:1 mixture of imino (3c-I) and anilino (3c-A) tautomers . For the target compound, the thiol group may similarly participate in keto-enol or thione-thiol tautomerism, impacting reactivity and binding modes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions between substituted thioureas and maleimides. For example, refluxing thiourea derivatives with maleimides in glacial acetic acid (2–4 hours) yields thiazol-4-one derivatives. Reaction optimization involves:

- Solvent selection : Glacial acetic acid promotes cyclization .

- Stoichiometry : A 1:1 molar ratio of thiourea to maleimide minimizes side products .

- Monitoring : Use TLC (thin-layer chromatography) with ethyl acetate/hexane (3:7) to track reaction progress .

- Key Data :

| Reaction Component | Optimal Condition | Yield Range |

|---|---|---|

| Thiourea derivative | 4.5 mmol | 65–75% |

| Maleimide | 4.5 mmol | |

| Solvent | Glacial acetic acid (10 mL) | — |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify thiol (-SH) stretches at 2550–2600 cm⁻¹ and carbonyl (C=O) peaks at 1680–1720 cm⁻¹ .

- NMR : Use H NMR to detect tautomeric equilibria (e.g., thione-thiol forms) via splitting patterns in the δ 10–12 ppm range .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out oligomerization .

Q. How should researchers monitor reaction progress and validate intermediates?

- Methodological Answer :

- TLC : Use silica gel plates with UV visualization; track disappearance of starting materials (Rf ~0.3–0.5) .

- HPLC : For polar intermediates, employ C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

- Recrystallization : Purify intermediates using ethanol/water mixtures (3:1) to remove unreacted maleimides .

Advanced Research Questions

Q. How does tautomeric equilibrium affect the compound’s spectroscopic properties and reactivity?

- Methodological Answer :

- The compound exists as a tautomeric mixture (thione-thiol forms), observable via H NMR. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) stabilize the thione form, altering reactivity in nucleophilic substitutions .

- Quantification : Integrate NH (δ 10.5 ppm) and SH (δ 12.1 ppm) peaks to calculate tautomeric ratios. Substituent effects:

| Substituent (R) | Tautomer Ratio (Thione:Thiol) |

|---|---|

| 4-Ethoxyphenyl | 1:1 |

| 4-Nitrophenyl | 1:1 |

Q. What crystallographic refinement strategies using SHELX are appropriate for determining its solid-state structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement :

- Apply SHELXL for anisotropic displacement parameters (ADPs) and hydrogen bonding networks.

- Use "ISOR" restraints for disordered thiazole rings .

- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Q. How can Multiwfn analyze the compound’s electronic structure and reactive sites?

- Methodological Answer :

- Electrostatic Potential (ESP) : Map ESP surfaces to identify nucleophilic (blue) and electrophilic (red) regions. The thiol group shows high nucleophilicity (ESP ~−40 kcal/mol) .

- Fukui Indices : Calculate (electrophilic attack) and (nucleophilic attack) to predict reactivity at the thiazole sulfur .

Q. What hydrogen bonding patterns influence its crystal packing?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s notation to classify chains (C(4)) and rings (R(8)). Dominant N–H···O and S–H···N interactions stabilize layered packing .

- Energy Calculations : Compute interaction energies (∼−5 kcal/mol per H-bond) using DFT to compare packing efficiencies .

Q. How do substituents on the phenyl ring affect electronic properties and bioactivity?

- Methodological Answer :

- Hammett Constants : Electron-donating groups (e.g., -OCH₃) increase electron density on the thiazole ring, enhancing antimicrobial activity .

- SAR Studies : Replace 2,3-dimethylphenyl with 4-chlorophenyl to improve cytotoxicity (IC₀₀ reduction by 40% in MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。